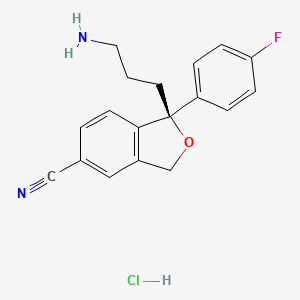

(S)-Didemethyl Citalopram Hydrochloride

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C18H18ClFN2O |

|---|---|

Molecular Weight |

332.8 g/mol |

IUPAC Name |

(1S)-1-(3-aminopropyl)-1-(4-fluorophenyl)-3H-2-benzofuran-5-carbonitrile;hydrochloride |

InChI |

InChI=1S/C18H17FN2O.ClH/c19-16-5-3-15(4-6-16)18(8-1-9-20)17-7-2-13(11-21)10-14(17)12-22-18;/h2-7,10H,1,8-9,12,20H2;1H/t18-;/m0./s1 |

InChI Key |

ZPPDJHFUISDGTP-FERBBOLQSA-N |

Isomeric SMILES |

C1C2=C(C=CC(=C2)C#N)[C@](O1)(CCCN)C3=CC=C(C=C3)F.Cl |

Canonical SMILES |

C1C2=C(C=CC(=C2)C#N)C(O1)(CCCN)C3=CC=C(C=C3)F.Cl |

Origin of Product |

United States |

Stereoselective Synthesis and Chemical Transformations of S Didemethyl Citalopram Hydrochloride

Synthetic Pathways from Citalopram (B1669093) Precursors

One of the primary routes to (S)-Didemethyl Citalopram involves utilizing precursors from the synthesis of citalopram itself. This approach leverages established chemical pathways, modifying them to yield the desired primary amine.

A common strategy begins with racemic citalopram or its precursors. The synthesis of the racemic didemethylcitalopram (B1207907) can be achieved through several methods. One documented approach involves the C-alkylation of 1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (B18934) with 3-chloropropylamine. researchgate.net This directly introduces the aminopropyl side chain, yielding the racemic primary amine intermediate.

Another synthetic route involves the N-demethylation of citalopram. researchgate.net This can be accomplished using reagents like 1-chloroethyl chloroformate, which selectively removes one methyl group to yield N-desmethylcitalopram. researchgate.net A subsequent demethylation step would be required to produce didemethylcitalopram. A more direct, two-step process from a protected amine has also been described, involving the alkylation of 8 with 1-(3-bromopropyl)-2,2,5,5-tetramethyl-1-aza-2,5-disilacyclopentane (9). researchgate.net

These multi-step strategies yield the racemic mixture of didemethylcitalopram, which must then undergo chiral resolution to isolate the desired (S)-enantiomer. researchgate.net

In synthetic pathways that begin with achiral or racemic precursors, stereochemical control is introduced at a later stage, typically through chiral resolution of the racemic didemethylcitalopram or a key intermediate. researchgate.net The challenge in these syntheses is not the creation of the chiral center itself, which occurs during the Grignard addition to a phthalide (B148349) precursor, but rather the efficient separation of the resulting enantiomers. The modification of citalopram to didemethylcitalopram is, in fact, a strategic choice to facilitate a more efficient resolution process compared to resolving citalopram itself. researchgate.net The primary amine of didemethylcitalopram provides a handle for reaction with chiral resolving agents, which is a more effective approach than resolving the tertiary amine of citalopram. researchgate.net

Enantioselective Synthetic Methodologies

While resolution of racemates is a common industrial practice, enantioselective synthesis aims to create the desired stereocenter directly, thereby avoiding the loss of 50% of the material as the unwanted enantiomer. Methodologies in this category often employ chiral catalysts, auxiliaries, or reagents to influence the stereochemical outcome of a key bond-forming reaction.

Resolution Techniques for Chiral Intermediates

Classical resolution of racemic intermediates is a cornerstone in the production of (S)-Didemethyl Citalopram. This involves converting the enantiomers into a pair of diastereomers, which, due to their different physical properties, can be separated.

The most prominent method for resolving racemic didemethylcitalopram is through diastereomeric salt crystallization. researchgate.net The primary amine of the didemethylcitalopram racemate is reacted with a chiral acid to form a pair of diastereomeric salts.

Research has shown that (−)-di-p-toluoyltartaric acid (DPTTA) is a highly effective resolving agent for this purpose. researchgate.net The process involves dissolving racemic didemethylcitalopram and the chiral acid in a suitable solvent, such as isopropyl alcohol. researchgate.netgoogle.com The crystallization conditions are then carefully optimized to selectively precipitate one diastereomer, leaving the other dissolved in the mother liquor. Key parameters that influence the efficiency and yield of the resolution include the solvent system, temperature, and the addition of specific amounts of water at precise temperatures. researchgate.net Following separation by filtration, the desired enantiomer is liberated from its salt by treatment with a base. This method has been shown to produce (+)-didesmethylcitalopram with high enantiomeric excess (>99%). researchgate.net

Table 1: Comparison of Resolving Agents for Citalopram Intermediates

| Intermediate | Resolving Agent | Key Findings |

|---|---|---|

| Racemic Didemethylcitalopram | (−)-di-p-toluoyltartaric acid (DPTTA) | Achieved excellent yield (98%) and enantiomeric excess (>99%) with optimized conditions. researchgate.net |

| Racemic Citalopram | (+)-O,O′-di-p-toluoyl-d-tartaric acid ((+)DTT) | Forms solid solutions, requiring multi-step crystallization for resolution. researchgate.net |

This table provides an interactive summary of resolving agents used for citalopram-related compounds.

Chiral derivatization is another strategy employed, often for analytical purposes to determine the enantiomeric purity, but the principles can also be applied to preparative separation. This technique involves reacting the racemic mixture with a chiral derivatizing agent to form diastereomers that can be separated chromatographically.

For didemethylcitalopram, its primary amine is a suitable functional group for derivatization. A documented example involves pre-column derivatization with (-)-(R)-1-(1-naphthyl)ethyl isocyanate for HPLC analysis. nih.gov This reaction creates a pair of diastereomeric ureas which can then be separated on a standard normal-phase silica (B1680970) column, allowing for the quantification of each enantiomer. nih.gov While primarily used for analysis, such methods can be scaled up for preparative separation of enantiomers if other methods like crystallization are not feasible.

Table 2: Mentioned Compound Names

| Compound Name | Chemical Name |

|---|---|

| (S)-Didemethyl Citalopram | (S)-1-(3-Aminopropyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile |

| Citalopram | (RS)-1-[3-(Dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile |

| Escitalopram (B1671245) | (S)-1-[3-(Dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile |

| N-Desmethylcitalopram | 1-(3-(methylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile |

| 1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile | 1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile |

| 3-chloropropylamine | 3-chloropropan-1-amine |

| 1-chloroethyl chloroformate | 1-chloroethyl carbonochloridate |

| 1-(3-bromopropyl)-2,2,5,5-tetramethyl-1-aza-2,5-disilacyclopentane | 1-(3-bromopropyl)-2,2,5,5-tetramethyl-1-aza-2,5-disilacyclopentane |

| (−)-di-p-toluoyltartaric acid (DPTTA) | (2R,3R)-2,3-bis((4-methylbenzoyl)oxy)succinic acid |

| (+)-O,O′-di-p-toluoyl-d-tartaric acid ((+)DTT) | (2S,3S)-2,3-bis((4-methylbenzoyl)oxy)succinic acid |

| Citalopram Diol | 4-(4-(dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl)-3-(hydroxymethyl)benzonitrile |

Derivatization for Analytical and Mechanistic Studies

The chemical modification of (S)-Didemethyl Citalopram and its parent compounds through derivatization serves two primary scientific purposes: enhancing analytical detection and enabling detailed mechanistic studies. In analytical chemistry, derivatization is employed to improve the chromatographic properties and detector response of an analyte, which is particularly crucial for stereoselective analysis in complex biological matrices. nih.govjfda-online.com For mechanistic investigations, the synthesis of a series of derivatives allows for systematic structure-activity relationship (SAR) studies, providing insights into the molecular interactions with biological targets such as the serotonin (B10506) transporter (SERT). nih.govnih.gov

For analytical purposes, particularly the enantioselective determination of citalopram metabolites, pre-column derivatization is a key strategy. nih.gov A sensitive high-performance liquid chromatography (HPLC) method with fluorescence detection was developed for the determination of the enantiomers of demethyl- and didemethyl-citalopram in plasma and brain tissue. nih.gov This method utilizes a chiral derivatizing agent, (-)-(R)-1-(1-naphthyl)ethyl isocyanate, which reacts with the secondary amine of didemethylcitalopram to form diastereomeric urea (B33335) derivatives. nih.gov These diastereomers can then be separated on a standard, non-chiral stationary phase, such as a normal-phase silica column. nih.gov This approach facilitates the quantitative analysis of the individual (S) and (R) enantiomers in biological samples. nih.gov The method demonstrates good linearity and low detection limits, making it suitable for pharmacokinetic studies. nih.gov

Table 1: Analytical Parameters for Stereoselective Determination of Didemethyl-Citalopram Enantiomers via Derivatization

| Parameter | Plasma | Brain Tissue |

|---|---|---|

| Linearity Range | 5-1000 ng/mL | 100-10,000 ng/g |

| Detection Limit | < 2.1 ng/mL | < 42.8 ng/g |

| Recovery | 81-88% | 81-88% |

| Intra-day RSD | < 10.5% | < 10.5% |

| Inter-day RSD | < 10.5% | < 10.5% |

Data derived from a study involving pre-column derivatization with (-)-(R)-1-(1-naphthyl)ethyl isocyanate followed by HPLC with fluorescence detection. nih.gov

In the context of mechanistic studies, derivatization is integral to understanding the pharmacophore of citalopram and its interaction with the serotonin transporter (SERT). nih.govnih.gov SERT is known to possess a primary (orthosteric, S1) binding site and a distinct allosteric (S2) site. nih.govnih.govresearchgate.net The antidepressant citalopram binds to both sites. nih.gov To investigate the structural requirements for binding to these individual sites, systematic SAR studies have been performed on derivatives of citalopram. nih.govnih.gov These studies involve the synthesis of analogues where specific functional groups of the parent molecule are modified. nih.gov

By creating a library of derivatives that vary at key positions—such as the 5-cyano group, the N-dimethyl moiety on the side chain, and the 4-fluoro group on the phenyl ring—researchers can assess how these changes affect binding affinity and selectivity for the S1 versus the S2 site. nih.govresearchgate.net For example, one structure-activity relationship study revealed that a dimethyl citalopram derivative possessed the highest affinity for the allosteric site relative to the primary S1 site, demonstrating approximately a twofold selectivity for the S2 site. nih.govnih.gov Such findings are critical for designing new molecules that can selectively target the allosteric site, which may offer novel therapeutic possibilities. nih.govnih.gov These derivatives serve as molecular probes to elucidate the function and therapeutic potential of the SERT allosteric binding domain. nih.govnih.gov

Table 2: Structure-Activity Relationship of a Citalopram Derivative at SERT Binding Sites

| Compound | S1 Site Affinity (Ki) | Allosteric Site Potency (IC50) | Selectivity (S1/S2) |

|---|---|---|---|

| Dimethyl Citalopram | 6.4 µM | 3.6 µM | ~2-fold for S2 site |

Enzymatic Biotransformation and Metabolic Pathways of S Didemethyl Citalopram Hydrochloride

N-Demethylation Processes in Citalopram (B1669093) Metabolism

The primary metabolic route for citalopram is N-demethylation. researchgate.netmdpi.com This process occurs in two successive steps, leading to the formation of desmethylcitalopram (B1219260) (DCT) and subsequently didemethylcitalopram (B1207907) (DDCT). nih.govnih.govfda.gov These metabolites, while less potent than the parent compound, are still active. mdpi.comwikipedia.orgwikipedia.org

Formation from (S)-Desmethylcitalopram

(S)-Didemethyl Citalopram is the secondary metabolite, formed through the N-demethylation of its precursor, (S)-Desmethylcitalopram. researchgate.netnih.gov This second demethylation step is a critical part of the metabolic cascade. nih.gov

Formation from Racemic Citalopram

When starting with racemic citalopram, the metabolic process begins with the first N-demethylation to form desmethylcitalopram. researchgate.netnih.govnih.gov This initial step is followed by a second demethylation to yield didemethylcitalopram. nih.gov The metabolites formed from racemic citalopram also exist as a racemic mixture. nih.gov

Involvement of Cytochrome P450 Isoenzymes (CYPs)

The metabolism of citalopram is heavily reliant on the cytochrome P450 enzyme system. nih.govnih.govresearchgate.net Several specific isoenzymes have been identified as key players in the N-demethylation process. researchgate.netmdpi.comnih.govnih.govnih.govclinpgx.orgclinpgx.org

Role of CYP2D6 in Second Demethylation Step

The conversion of desmethylcitalopram to didemethylcitalopram is exclusively mediated by the CYP2D6 isoenzyme. nih.govnih.gov This enzyme is also responsible for the formation of citalopram N-oxide, another metabolite. nih.govnih.gov The activity of CYP2D6 can be influenced by genetic polymorphisms, which can affect the rate of this second demethylation step. nih.govclinpgx.org

Contributions of CYP2C19 and CYP3A4 to Initial Demethylation Steps

The initial N-demethylation of citalopram to desmethylcitalopram is a more complex process involving multiple isoenzymes. CYP2C19 and CYP3A4 are the primary enzymes responsible for this first metabolic step, with CYP2D6 playing a secondary role. researchgate.netmdpi.comnih.govnih.govnih.govnih.govresearchgate.netnih.govclinpgx.orgclinpgx.org Studies using human liver microsomes have confirmed the significant contributions of CYP3A4 and CYP2C19 to this initial transformation. fda.govnih.gov The relative contributions of these enzymes can vary depending on the concentration of citalopram. nih.govtaylorandfrancis.com Genetic variations in CYP2C19 have been shown to significantly impact citalopram metabolism. nih.govpsychiatryonline.orgresearchgate.net

Stereoselectivity in Metabolic Pathways

The metabolism of citalopram is stereoselective, meaning the enzymes involved show a preference for one enantiomer over the other. researchgate.netmdpi.comnih.gov

In vitro studies have demonstrated that CYP2C19, CYP3A4, and CYP2D6 all preferentially metabolize the biologically active S-enantiomer of citalopram during the first demethylation step. nih.govnih.gov This preference for S-citalopram by CYP3A4 and CYP2C19 contributes to more predictable pharmacokinetics for the S-enantiomer compared to the racemic mixture. mdpi.com In contrast, CYP2D6 shows a preference for the R-enantiomer. mdpi.com This stereoselectivity results in different plasma concentrations of the R- and S-enantiomers and their metabolites. nih.gov

Table 1: Key Cytochrome P450 Isoenzymes in Citalopram Metabolism

| Metabolic Step | Primary Enzyme(s) | Notes |

|---|---|---|

| Citalopram → Desmethylcitalopram | CYP2C19, CYP3A4 | CYP2D6 plays a secondary role. researchgate.netnih.govnih.gov |

| Desmethylcitalopram → Didemethylcitalopram | CYP2D6 | Exclusively mediates this second demethylation. nih.govnih.gov |

| Citalopram → Citalopram N-oxide | CYP2D6 | Also exclusively formed by this enzyme. nih.govnih.gov |

Enantiomeric Preference in CYP-Mediated Reactions

The formation of didemethylcitalopram (DDCT) from demethylcitalopram (DCT) is catalyzed predominantly and almost exclusively by the cytochrome P450 enzyme CYP2D6. taylorandfrancis.comnih.govsemanticscholar.org This second demethylation step is crucial for the elimination of citalopram's metabolites.

Studies investigating the stereoselectivity of this reaction have found that both the (S)- and (R)-enantiomers of demethylcitalopram serve as substrates for CYP2D6. nih.gov Research involving individuals phenotyped as poor metabolizers for CYP2D6 showed that the enantiomers of DDCT were not quantifiable in their plasma, confirming that both (S)-DCT and (R)-DCT undergo N-demethylation by this specific enzyme. nih.gov While the initial demethylation of citalopram to demethylcitalopram shows a preference for the S-enantiomer, the subsequent conversion to didemethylcitalopram by CYP2D6 proceeds for both enantiomers. semanticscholar.orgnih.gov

Enzymatic Roles in Citalopram Metabolism

| Metabolic Step | Precursor | Product | Primary Enzyme(s) | Notes |

| First N-demethylation | (S)-Citalopram | (S)-Demethylcitalopram | CYP2C19, CYP3A4, CYP2D6 | Enzymes favor the conversion of the S-enantiomer. semanticscholar.org |

| Second N-demethylation | (S)-Demethylcitalopram | (S)-Didemethylcitalopram | CYP2D6 | CYP2D6 exclusively mediates this step. nih.gov |

| Second N-demethylation | (R)-Demethylcitalopram | (R)-Didemethylcitalopram | CYP2D6 | Both enantiomers of DCT are metabolized by CYP2D6. nih.gov |

Metabolic Profiling and Identification in Biological Systems (In Vitro and Preclinical Models)

The metabolic profile of citalopram and its derivatives, including the formation of (S)-Didemethyl Citalopram, has been characterized using various in vitro and preclinical models. These studies are essential for understanding the pharmacokinetic properties and potential species-specific differences in metabolism.

Studies in Human Liver Microsomes

Human liver microsomes (HLMs) are a standard in vitro model for studying drug metabolism. Research using HLMs has confirmed that the conversion of demethylcitalopram to didemethylcitalopram is mediated by CYP2D6. nih.govsemanticscholar.org Kinetic studies in HLMs have established key parameters for these metabolic reactions, although the affinity and clearance capacity are notably different from those observed in some animal models. nih.gov For instance, the Michaelis constant (Km) values for these transformations in human microsomes are generally higher (indicating lower affinity) compared to those seen in Beagle dog liver microsomes. nih.gov

Animal Model Metabolic Studies

Preclinical studies in animal models have revealed significant species-specific differences in citalopram metabolism, particularly in the formation of didemethylcitalopram (DDCIT). nih.gov

Beagle Dog: Studies utilizing Beagle dog liver microsomes have identified a high-affinity enzyme responsible for the conversion of both citalopram to desmethylcitalopram (DCIT) and DCIT to DDCIT. agriculturejournals.czrepec.orgnih.gov In vitro experiments suggest that CYP2D15, an analogue to human CYP2D6, is the primary enzyme involved in these pathways in dogs. agriculturejournals.cznih.gov This enzymatic activity is significantly more efficient in dogs than in humans, with an enzyme affinity approximately 10 times higher in Beagle dogs. nih.gov This leads to a considerably higher formation and plasma concentration of DDCIT in dogs compared to humans following citalopram administration. nih.govagriculturejournals.cz

Rat: Pharmacokinetic studies in Wistar rats have also been conducted to analyze the disposition of citalopram and its metabolites. nih.gov One study found that the S/R ratio for the area under the curve (AUC) of DCITA was 0.48 in rats, compared to 1.04 in a human volunteer, indicating stereoselective differences in metabolism between the species. nih.gov

These species differences, particularly the enhanced production of DDCIT in dogs, are a critical consideration when extrapolating preclinical data to human contexts. nih.govresearchgate.netnih.gov

Comparative Metabolic Parameters in Human vs. Beagle Dog Liver Microsomes

| Parameter | Human | Beagle Dog | Implication |

| Primary Enzyme | CYP2D6 | CYP2D15 (analogous to CYP2D6) | Orthologous enzymes with different efficiencies. nih.govagriculturejournals.cz |

| Enzyme Affinity (Km) | ≥ 17.3 μM | 0.3 µM - 1.4 µM | ~10x higher affinity in Beagle dogs. nih.govagriculturejournals.cz |

| Intrinsic Clearance | ≤ 6.1 pmol/(min x mg protein) | 15 - 52 µL/(min x mg of protein) | ~10x higher clearance in Beagle dogs. nih.gov |

| Resulting DDCIT Levels | Low plasma concentrations | Considerably higher plasma concentrations | Significant species variation in metabolite exposure. nih.gov |

Pharmacological Characterization and Molecular Interactions of S Didemethyl Citalopram Hydrochloride

Serotonin (B10506) Reuptake Inhibition Potency and Selectivity

Comparative Efficacy with Parent Compounds (Citalopram and Escitalopram) and Desmethyl Metabolites

In vitro studies consistently demonstrate that the pharmacological activity of citalopram (B1669093) resides almost exclusively in the S-enantiomer, escitalopram (B1671245). researchgate.net The metabolites, while active, exhibit reduced potency. Escitalopram is a highly potent inhibitor of serotonin reuptake. Its primary metabolite, (S)-desmethylcitalopram, also shows significant activity, being 6.6 times more potent than its corresponding R-enantiomer in in vitro serotonin uptake inhibition assays. clinpgx.org

While specific binding affinity (Ki) values for (S)-didemethyl citalopram are not extensively reported, it is established that citalopram metabolites, in general, possess less pharmacological activity compared to the parent drug. drugbank.com This suggests a hierarchical potency where escitalopram is the most potent, followed by (S)-desmethylcitalopram, and then (S)-didemethyl citalopram.

Affinity for Serotonin Transporter (SERT)

The primary mechanism of action for (S)-didemethyl citalopram is its binding to the serotonin transporter (SERT), which blocks the reuptake of serotonin from the synaptic cleft. wikipedia.org Escitalopram binds to a high-affinity primary (orthosteric) site on the SERT, an interaction that is fundamental to its therapeutic effect. nih.gov As an active metabolite, (S)-didemethyl citalopram shares this mechanism, though its affinity for SERT is lower than that of escitalopram. This reduced affinity is consistent with the general observation that demethylation of citalopram and escitalopram leads to metabolites with diminished, but still present, SSRI activity. drugbank.com

| Compound | Primary Pharmacological Action | Relative Potency Notes |

|---|---|---|

| Escitalopram ((S)-Citalopram) | Potent SERT Inhibition | Most potent compound in the metabolic pathway. |

| (S)-Desmethylcitalopram | SERT Inhibition | Less potent than Escitalopram. In vitro, S-enantiomer is 6.6-fold more potent than its R-enantiomer. clinpgx.org |

| (S)-Didemethyl Citalopram | SERT Inhibition | Considered the least potent active metabolite in the pathway. drugbank.comwikipedia.org |

Receptor Binding Profile (In Vitro Studies)

A key characteristic of the citalopram family of compounds is their high selectivity for the serotonin transporter, with minimal interaction with other neurotransmitter receptors. This property is largely retained by its metabolites.

Interactions with Monoamine Receptors (e.g., Norepinephrine (B1679862), Dopamine)

(S)-Didemethyl citalopram, like its parent compounds, displays very low affinity for the norepinephrine transporter (NET) and the dopamine (B1211576) transporter (DAT). In vitro studies of escitalopram show it to be highly selective for SERT, with an affinity approximately 7,000-fold lower for NET and over 27,000-fold lower for DAT. acs.org Similarly, the primary metabolite, (S)-desmethylcitalopram, has a reported affinity for NET that is 500-fold lower than its affinity for SERT. nih.gov While direct binding data for (S)-didemethyl citalopram is limited, the established profile of its precursors strongly indicates a maintained selectivity for SERT with negligible activity at NET and DAT.

Lack of Significant Affinity for Non-Monoaminergic Receptors

In vitro binding assays have established that citalopram and escitalopram have no or very low affinity for a wide array of other receptors, including histamine (B1213489) H1, alpha-1 and beta-adrenergic, dopamine D2, and muscarinic cholinergic receptors. drugbank.comresearchgate.net This high degree of selectivity is a defining feature of the drug class. Studies on the metabolite desmethylcitalopram (B1219260) confirmed that at a concentration of 10 µM, it inhibited less than 50% of binding to numerous receptors, including 5-HT1E, 5HT3, α1B-adrenoceptor, α2B-adrenoceptor, dopamine (D1, D2, D4, D5), and histamine H3 receptors, among others. nih.gov This profile suggests that (S)-didemethyl citalopram is also unlikely to have any significant affinity for non-monoaminergic receptors.

| Compound | Primary Target | Affinity for NET & DAT | Affinity for Other Receptors |

|---|---|---|---|

| Escitalopram ((S)-Citalopram) | SERT | Very Low | Negligible |

| (S)-Desmethylcitalopram | SERT | Very Low (500-fold less for NET vs SERT) nih.gov | Negligible nih.gov |

| (S)-Didemethyl Citalopram | SERT | Presumed Very Low | Presumed Negligible |

Enzyme Inhibition and Induction Potential (In Vitro Assays)

The biotransformation of escitalopram involves sequential demethylation steps catalyzed by cytochrome P450 (CYP) enzymes. The subsequent N-demethylation of (S)-desmethylcitalopram to form (S)-didemethyl citalopram is mediated primarily by the enzyme CYP2D6. clinpgx.orgnih.govpharmgkb.orgnih.gov In vitro studies have evaluated the potential of citalopram's metabolites to inhibit the activity of these enzymes.

(S)-Didemethyl citalopram and its R-enantiomer have been identified as moderate inhibitors of CYP2C19. researchgate.net Specifically, (S)-didemethylcitalopram demonstrates an IC50 value of 12.1 µM for the inhibition of CYP2C19. researchgate.net In comparison, the parent compound escitalopram and its primary metabolite (S)-desmethylcitalopram are considered negligible inhibitors of CYP2C19 (IC50 > 100 µM). researchgate.net

Regarding CYP2D6, the enzyme responsible for its formation, escitalopram and (S)-desmethylcitalopram are weak inhibitors, with IC50 values in the range of 70-80 µM. researchgate.net While specific IC50 values for (S)-didemethyl citalopram's inhibition of CYP2D6 and other CYP enzymes like CYP3A4 are not as clearly defined in the literature, the data suggests that the inhibitory profile changes as the parent compound is metabolized. There is no significant evidence to suggest that (S)-didemethyl citalopram has any potential for enzyme induction.

| Compound | CYP2C19 | CYP2D6 | Other CYPs (1A2, 2C9, 2E1, 3A) |

|---|---|---|---|

| Escitalopram ((S)-Citalopram) | > 100 µM (Negligible) researchgate.net | 70-80 µM (Weak) researchgate.net | > 100 µM (Negligible) researchgate.net |

| (S)-Desmethylcitalopram | > 100 µM (Negligible) researchgate.net | 70-80 µM (Weak) researchgate.net | > 100 µM (Negligible) researchgate.net |

| (S)-Didemethyl Citalopram | 12.1 µM (Moderate) researchgate.net | Data not specified | Data not specified |

Effects on Cytochrome P450 Enzymes

(S)-Didemethyl Citalopram, an active metabolite of the selective serotonin reuptake inhibitor (SSRI) Escitalopram, interacts with the Cytochrome P450 (CYP) enzyme system. The formation of (S)-Didemethyl Citalopram from its precursor, (S)-Desmethylcitalopram, is catalyzed specifically by the CYP2D6 isoenzyme. nih.govnih.gov

While the metabolism to (S)-Didemethyl Citalopram is established, data on the inhibitory effects of this metabolite on the various CYP isoenzymes are less comprehensive. Research has demonstrated that (S)-Didemethyl Citalopram acts as a moderate inhibitor of the CYP2C19 isoenzyme. In one in vitro study, the mean IC50 value for the inhibition of CYP2C19 by S-didesmethylcitalopram was reported to be 12.1 µM. researchgate.net For comparison, the R-enantiomer, (R)-Didemethyl Citalopram, was found to be a slightly less potent inhibitor of the same enzyme, with a reported IC50 of 18.7 µM. researchgate.net

The inhibitory potential of (S)-Didemethyl Citalopram Hydrochloride on other key drug-metabolizing CYP enzymes has not been extensively characterized in the available scientific literature. The table below summarizes the known inhibitory effects.

| CYP Isoform | Inhibitory Potential (IC50) |

|---|---|

| CYP1A2 | Not Reported |

| CYP2C9 | Not Reported |

| CYP2C19 | 12.1 µM (Moderate Inhibition) researchgate.net |

| CYP2D6 | Not Reported |

| CYP3A4 | Not Reported |

Preclinical Pharmacodynamic Effects

The primary pharmacodynamic effect of this compound stems from its activity as a selective serotonin reuptake inhibitor (SSRI). By binding to the serotonin transporter (SERT), it blocks the reabsorption of serotonin from the synaptic cleft into the presynaptic neuron, thereby increasing the extracellular concentration of serotonin and enhancing serotonergic neurotransmission. This mechanism is the hallmark of the SSRI class of antidepressants and is shared with its parent compounds, Citalopram and Escitalopram.

Neurochemical Alterations in Animal Models

Specific preclinical studies involving the direct administration of this compound to animal models to characterize its distinct neurochemical profile are not extensively documented in the scientific literature. The majority of in vivo research has focused on the parent compound, Escitalopram, to evaluate its effects on brain neurochemistry.

Based on its mechanism of action as an SSRI, direct administration of (S)-Didemethyl Citalopram to animal models would be hypothesized to produce an increase in extracellular serotonin levels in various brain regions. This effect is the primary neurochemical alteration expected from an inhibitor of the serotonin transporter. However, without specific in vivo studies, such as microdialysis experiments in rodents, the precise magnitude and time course of these neurochemical changes following administration of the isolated metabolite remain uncharacterized. Research on the parent compounds has shown that acute and chronic administration leads to complex neuroadaptive changes, including the desensitization of 5-HT1A autoreceptors, which contribute to the therapeutic effect. nih.gov It is unknown if (S)-Didemethyl Citalopram alone would elicit a similar profile of neurochemical alterations.

Analytical Methodologies for Quantitative and Qualitative Determination of S Didemethyl Citalopram Hydrochloride

Chromatographic Techniques

Chromatography is the cornerstone for the analysis of (S)-Didemethyl Citalopram (B1669093) Hydrochloride, providing the necessary separation from its parent drug, other metabolites, and endogenous matrix components. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS/MS) are the most prominently used techniques.

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

HPLC coupled with fluorescence detection offers a sensitive and robust method for the quantification of (S)-Didemethyl Citalopram Hydrochloride. Due to the native fluorescence of the molecule, this detection method provides excellent sensitivity. To achieve enantiomeric separation of the didemethylcitalopram (B1207907) (DDCIT) metabolites, a chiral derivatization step is often employed prior to chromatographic analysis.

One established method involves pre-column chiral derivatization with (-)-(R)-1-(1-naphthyl)ethyl isocyanate. nih.gov This reaction creates diastereomers that can be separated on a standard achiral column. The resulting derivatives are then detected by their fluorescence. A study utilizing this approach successfully quantified the enantiomers of didemethylcitalopram in rat plasma and brain tissue. nih.gov The limit of quantification for the enantiomers of didesmethylcitalopram in plasma has been reported to be as low as 5 ng/mL using a stereoselective HPLC assay with fluorescence detection. nih.gov

| Parameter | Details |

| Derivatizing Agent | (-)-(R)-1-(1-naphthyl)ethyl isocyanate nih.gov |

| Column | Normal-Phase Silica (B1680970) Column nih.gov |

| Detection | Fluorescence nih.govnih.gov |

| Limit of Quantification (Plasma) | 5 ng/mL for each enantiomer of DDCIT nih.gov |

| Linearity Range (Plasma) | 5-1000 ng/mL nih.gov |

| Linearity Range (Brain Tissue) | 100-10,000 ng/g nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become a primary tool for the bioanalysis of drugs and their metabolites due to its superior sensitivity, selectivity, and speed. This technique allows for the direct detection of this compound without the need for derivatization. Quantification is performed using multiple reaction monitoring (MRM), which provides high specificity by monitoring a specific precursor-to-product ion transition. nih.govresearchgate.net

While specific MRM transitions for the individual enantiomers of didemethylcitalopram are determined empirically during method development, the general approach involves chromatographic separation on a chiral column followed by mass spectrometric detection. Methods have been developed for the enantioselective analysis of citalopram and its demethylated metabolites in various biological fluids, including plasma and whole blood. nih.govclinpgx.org

| Parameter | Details |

| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

| Ionization Mode | Positive Ion Electrospray (ESI+) is commonly used for citalopram and its metabolites. |

| Detection Mode | Multiple Reaction Monitoring (MRM) nih.govresearchgate.net |

| Quantification Limit | Can reach sub-ng/mL levels, e.g., 0.1 ng/mL for related metabolites. clinpgx.org |

| Common Internal Standards | Isotopically labeled analogs or structurally similar compounds (e.g., Paroxetine). nih.gov |

Chiral Chromatography for Enantiomeric Separation

The separation of (S)-Didemethyl Citalopram from its (R)-enantiomer is essential for stereoselective pharmacokinetic and pharmacodynamic studies. This is achieved using chiral stationary phases (CSPs) in HPLC or LC-MS/MS systems. Several types of chiral columns have proven effective for separating the enantiomers of citalopram and its demethylated metabolites.

Macrocyclic glycopeptide-based columns, such as the Chirobiotic V, are frequently used. nih.gov One method employed a Chirobiotic V column (250 × 4.6 mm, 5 µm) with an isocratic mobile phase of methanol (B129727), ammonia, and acetic acid (1000:1:1) to separate the enantiomers of citalopram and desmethylcitalopram (B1219260). nih.gov Another effective CSP is based on cellulose (B213188) derivatives, such as the Chiralcel OD column, which has been used to analyze the enantiomers of citalopram and its three main metabolites in plasma. nih.govclinpgx.org

| Column Type | Chiral Selector | Application Example |

| Chirobiotic V | Vancomycin (Macrocyclic Glycopeptide) | Separation of enantiomers of citalopram and its N-demethylated metabolites in human plasma. indiamart.com |

| Chiralcel OD | Cellulose tris(3,5-dimethylphenylcarbamate) | Analysis of citalopram and its demethylated and propionic acid metabolites in human plasma. nih.gov |

| Chiralcel OD-R | Cellulose tris(3,5-dimethylphenylcarbamate) | LC-MS/MS analysis of citalopram and demethylcitalopram enantiomers in human and rat plasma. clinpgx.org |

Sample Preparation Strategies for Biological Matrices (e.g., Animal Tissue, In Vitro Systems)

Effective sample preparation is critical to remove interfering substances from biological matrices, concentrate the analyte, and ensure compatibility with the analytical instrument. The two most common techniques for the extraction of this compound are solid-phase extraction and liquid-liquid extraction.

Solid-Phase Extraction (SPE) Techniques

Solid-phase extraction is a widely used technique for cleaning and concentrating analytes from complex matrices like plasma. It involves passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase). The analyte of interest is retained on the sorbent while impurities are washed away. The analyte is then eluted with a small volume of an appropriate solvent.

For basic compounds like didesmethylcitalopram, cation exchange or reversed-phase sorbents are effective. Strong cation exchangers have been shown to provide good recovery and reproducibility for citalopram and its metabolites, including didesmethylcitalopram, from plasma. nih.gov Recoveries for didesmethylcitalopram using SPE can range from 39% to 66% depending on the specific protocol. A general procedure for SPE is outlined below.

| Step | Description |

| 1. Conditioning | The sorbent is wetted with a solvent like methanol to activate the stationary phase. |

| 2. Equilibration | The column is rinsed with a solution similar to the sample matrix (e.g., water or buffer) to prepare it for sample loading. |

| 3. Sample Loading | The pre-treated biological sample (e.g., plasma) is passed through the cartridge. The analyte adsorbs to the sorbent. |

| 4. Washing | An appropriate solvent is used to wash away endogenous interferences while the analyte remains bound to the sorbent. |

| 5. Elution | A different solvent is used to disrupt the interaction between the analyte and the sorbent, eluting the purified analyte for analysis. |

Liquid-Liquid Extraction Procedures

Liquid-liquid extraction (LLE) is a classic sample preparation technique based on the differential solubility of an analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. For this compound, which is a basic compound, the pH of the aqueous sample is adjusted to a basic pH (e.g., pH 9.0 or higher) to neutralize the amine groups and increase its solubility in an organic solvent. nih.govclinpgx.org

This procedure has been successfully applied to extract the enantiomers of demethyl- and didemethyl-citalopram from rat plasma and brain tissue, yielding recoveries between 81% and 88%. nih.gov The choice of organic solvent is critical for extraction efficiency.

| Parameter | Details |

| Sample Matrix | Plasma, Brain Tissue Homogenate nih.gov |

| pH Adjustment | The sample is made alkaline (e.g., pH 9.0) to deprotonate the analyte. clinpgx.org |

| Organic Solvents | Toluene:isoamyl alcohol (9:1, v/v) clinpgx.org, Butyl acetate (B1210297) nih.gov |

| Procedure | 1. Adjust sample pH. 2. Add organic solvent. 3. Vortex/mix to facilitate extraction. 4. Centrifuge to separate phases. 5. Aspirate organic layer. 6. Evaporate solvent and reconstitute residue in mobile phase. |

| Reported Recovery | 81% to 88% nih.gov |

Method Validation Parameters in Research Settings

Method validation ensures that an analytical procedure is suitable for its intended purpose. For this compound, this involves establishing specific performance characteristics to guarantee that the method can reliably quantify the analyte in various biological matrices.

The sensitivity of an analytical method is its ability to discriminate between small differences in analyte concentration. This is closely related to the limit of detection (LOD), the lowest analyte concentration that can be reliably detected, and the limit of quantification (LOQ), the lowest concentration that can be measured with acceptable precision and accuracy. Linearity refers to the ability to elicit test results that are directly proportional to the analyte concentration within a given range.

Several studies have established these parameters for the analysis of citalopram's metabolites. For instance, a stereoselective HPLC assay with UV detection demonstrated a linear calibration range of 5 to 200 ng/mL for didesmethylcitalopram (DDM-CIT), with an average lower limit of detection of 2 ng/mL. nih.gov Another chiral liquid chromatography method reported a limit of quantification of 7.5 ng/mL for each enantiomer of didemethylcitalopram. nih.gov

Below is a table summarizing key validation parameters from various research methodologies for didemethylcitalopram and related compounds.

| Analyte | Method | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Source |

|---|---|---|---|---|---|

| R/S-Didesmethylcitalopram | HPLC-UV | 5 - 200 ng/mL | 2 ng/mL | Not Specified | nih.gov |

| S- & R-Didemethylcitalopram | Chiral Liquid Chromatography | Not Specified | Not Specified | 7.5 ng/mL | nih.gov |

| Citalopram & Demethylcitalopram Enantiomers | Chiral LC-MS/MS | LOQ - 0.50 mg/kg | 0.001 mg/kg | 0.005 mg/kg | nih.gov |

Precision evaluates the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically expressed as the coefficient of variation (CV) or relative standard deviation (RSD). Accuracy refers to the closeness of the mean test results to the true value and is often assessed through recovery studies.

For the analysis of didemethylcitalopram, methods have demonstrated high precision and accuracy. One study reported intraday and interday coefficients of variation ranging from 2.2% to 10.3% for the demethylated metabolites of citalopram. nih.gov Another procedure specifically focusing on the enantiomers of didemethylcitalopram found inter- and intra-day CVs to be between 5.6% and 12.4%. nih.gov These values indicate that the methods are reproducible and reliable for quantitative analysis in a research context.

The following table presents precision and accuracy data for the analysis of didemethylcitalopram.

| Analyte | Method | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy/Recovery | Source |

|---|---|---|---|---|---|

| Demethylated Metabolites (including DDM-CIT) | HPLC-UV | 2.2% - 10.3% | 2.2% - 10.3% | Not Specified | nih.gov |

| S- & R-Didemethylcitalopram | Chiral Liquid Chromatography | 5.6% - 12.4% | 5.6% - 12.4% | Not Specified | nih.gov |

| Citalopram & Demethylcitalopram Enantiomers | Chiral LC-MS/MS | ≤16% | ≤16% | 71% - 80% | nih.gov |

Application in Stereoselective Analysis

Citalopram is a chiral compound, and its metabolites, including didemethylcitalopram, also exist as enantiomers. The stereoselective analysis is critical because enantiomers can exhibit different pharmacological and metabolic profiles. nih.gov The metabolism of citalopram is stereoselective; for instance, the cytochrome P450 enzyme CYP2D6 is exclusively responsible for the second demethylation step that forms didemethylcitalopram. nih.gov

Analytical methods have been specifically developed to separate and quantify the individual enantiomers of didemethylcitalopram. Chiral HPLC methods, utilizing columns like Chirobiotic V, are capable of resolving the R- and S-enantiomers of citalopram and its demethylated metabolites. nih.govnih.gov Capillary electrophoresis using chiral selectors such as sulfated beta-cyclodextrin (B164692) has also been successfully employed for the enantioselective separation of citalopram and its metabolites, including N,N-didesmethylcitalopram. researchgate.net

The application of these stereoselective assays in clinical research has revealed important findings. For example, in plasma samples from patients treated with racemic citalopram, the didemethylcitalopram metabolite was often only detectable as the R-enantiomer, highlighting the stereoselective nature of the drug's disposition in the body. nih.gov Such methods are indispensable for pharmacokinetic and pharmacodynamic studies aiming to understand the relationship between the concentrations of individual enantiomers and clinical outcomes. nih.govnih.gov

Role of S Didemethyl Citalopram Hydrochloride in Pharmaceutical Research and Development

Importance as an Impurity and Related Substance

The control of impurities is a fundamental aspect of pharmaceutical manufacturing to ensure the safety and efficacy of the final drug product. (S)-Didemethyl Citalopram (B1669093) Hydrochloride is recognized as a process-related impurity and a metabolite of Citalopram and Escitalopram (B1671245). synzeal.comnaarini.com Its presence in the final drug formulation is closely monitored to comply with stringent regulatory standards.

Characterization of Impurity Profiles in Citalopram and Escitalopram Formulations

Regulatory bodies like the International Council for Harmonisation (ICH) mandate the identification and characterization of any impurity present in a drug substance above a certain threshold. The impurity profile of a drug is a critical component of its quality assessment. Advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), are employed to detect, identify, and quantify impurities like (S)-Didemethyl Citalopram Hydrochloride in batches of Citalopram and Escitalopram. scholarsresearchlibrary.com This characterization is essential to understand the potential impact of the impurity on the drug's stability and safety.

Forced degradation studies are also conducted to identify potential degradation products that may form under various stress conditions, such as exposure to acid, base, oxidation, heat, and light. scholarsresearchlibrary.com These studies help to establish the degradation pathways and ensure that the analytical methods are stability-indicating, meaning they can separate the active pharmaceutical ingredient (API) from its degradation products and impurities.

Reference Standard Applications in Quality Control and Method Validation

To accurately quantify this compound as an impurity, a highly purified version of the compound is required as a reference standard. synzeal.com This certified reference material is used in quality control laboratories for several key applications:

Method Validation: The reference standard is crucial for validating analytical methods, ensuring they are accurate, precise, specific, and linear for the quantification of the impurity.

Routine Quality Control Testing: In the routine analysis of Citalopram and Escitalopram drug substances and products, the reference standard is used to confirm the identity and determine the concentration of the this compound impurity.

Stability Studies: During stability testing of the drug product, the reference standard helps in monitoring the levels of this impurity over time to ensure they remain within acceptable limits.

| Application of Reference Standard | Purpose |

| Method Validation | To ensure the analytical method is accurate and reliable for impurity quantification. |

| Quality Control Testing | To identify and quantify the impurity in routine batch analysis. |

| Stability Studies | To monitor impurity levels over the shelf-life of the drug product. |

Intermediate in the Synthesis of Escitalopram and Analogues

Beyond its role as an impurity, this compound serves as a valuable intermediate in the chemical synthesis of Escitalopram. google.com Escitalopram is the therapeutically active S-enantiomer of Citalopram.

Optimization of Enantiopure Escitalopram Production

The synthesis of enantiomerically pure drugs is a significant challenge in pharmaceutical manufacturing. One synthetic route to Escitalopram involves the preparation of didesmethyl citalopram, which is then resolved to isolate the desired (S)-enantiomer. google.com This enantiomerically pure intermediate, (S)-Didemethyl Citalopram, is subsequently methylated to yield Escitalopram. epo.org

Pharmacological Target Validation and Mechanistic Probes

While Citalopram and its primary metabolite, desmethylcitalopram (B1219260), are known to be selective serotonin (B10506) reuptake inhibitors (SSRIs), the pharmacological activity of didesmethylcitalopram has also been investigated. wikipedia.orgnih.gov Although generally considered less potent than the parent drug, it still functions as an SSRI. wikipedia.org This activity makes this compound a useful tool in pharmacological research.

As a mechanistic probe, this compound can be used in in-vitro and in-vivo studies to investigate the structure-activity relationships of serotonin reuptake inhibitors. By comparing its binding affinity and functional activity at the serotonin transporter with that of Escitalopram and other related compounds, researchers can gain insights into the molecular interactions that are crucial for the therapeutic effect.

Considerations in Drug Metabolism and Pharmacokinetic Studies (Preclinical)

In preclinical studies, understanding the metabolic fate of a drug candidate is crucial. This compound is a known metabolite of Escitalopram. nih.gov Citalopram is metabolized in the liver by cytochrome P450 enzymes, primarily CYP2C19 and CYP3A4, to N-desmethylcitalopram, which is then further metabolized by CYP2D6 to didesmethylcitalopram. nih.govresearchgate.net

Preclinical pharmacokinetic studies, often conducted in animal models such as beagle dogs, are essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of a drug. nih.gov In these studies, the formation and elimination of metabolites like (S)-Didemethyl Citalopram are monitored. It has been observed that plasma concentrations of the metabolite didesmethylcitalopram can be considerably higher in dogs compared to humans, which can sometimes be associated with adverse effects in the animal model. nih.gov

These preclinical data are vital for predicting the pharmacokinetic profile in humans and for identifying potential species differences in metabolism. This information helps in designing safe and effective clinical trials.

| Study Type | Relevance of this compound |

| In Vitro Metabolism | Investigating the specific CYP enzymes responsible for its formation. |

| In Vivo Pharmacokinetics (Animal) | Determining its rate of formation, distribution, and elimination. |

| Interspecies Comparison | Understanding differences in metabolic profiles between animals and humans. |

Future Research Trajectories for S Didemethyl Citalopram Hydrochloride

Advanced Spectroscopic Characterization

A foundational step in future research is the comprehensive spectroscopic characterization of (S)-Didemethyl Citalopram (B1669093) Hydrochloride. While basic identifiers are known, detailed spectral data is not widely published in peer-reviewed literature. Such data is crucial for creating a definitive profile for use as a reference standard in metabolic, pharmacokinetic, and forensic studies.

Key Areas for Investigation:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC) NMR analyses are required. While NMR data for the parent compound, citalopram, is available, specific chemical shifts for (S)-Didemethyl Citalopram Hydrochloride need to be determined to precisely map its molecular structure in solution. drugbank.comnih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry can confirm the exact mass and elemental composition. chemicalbook.com Tandem MS (MS/MS) studies are needed to elucidate the specific fragmentation pathways of the protonated molecule ([M+H]⁺). researchgate.net This data is invaluable for developing highly sensitive and specific quantitative assays in biological matrices.

Infrared (IR) Spectroscopy: Fourier-Transform Infrared (FTIR) spectroscopy would provide information on the vibrational modes of functional groups within the molecule, such as the primary amine, the nitrile (C≡N) group, and the ether linkage. researchgate.net This can serve as a crucial fingerprint for identification.

A comprehensive table of its known and predicted physicochemical properties is presented below.

| Property | Value | Source |

| Chemical Name | (S)-1-(3-Aminopropyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile Hydrochloride | pharmaffiliates.com |

| Molecular Formula | C₁₈H₁₈ClFN₂O | pharmaffiliates.com |

| Molecular Weight | 332.8 g/mol | pharmaffiliates.com |

| CAS Number | Not Assigned (Hydrochloride Salt); 166037-78-1 (Free Base) | chemicalbook.compharmaffiliates.com |

| Predicted pKa | 10.14 ± 0.10 | chemicalbook.com |

| Predicted Boiling Point | 433.1 ± 45.0 °C | chemicalbook.com |

| Predicted Density | 1.24 ± 0.1 g/cm³ | chemicalbook.com |

Detailed Enzyme Kinetics and Structure-Activity Relationships

The metabolic pathway proceeds as follows: Escitalopram (B1671245) ((S)-Citalopram) is first N-demethylated to (S)-Desmethylcitalopram, a reaction catalyzed primarily by CYP2C19 and to a lesser extent by CYP3A4 and CYP2D6. nih.gov Subsequently, (S)-Desmethylcitalopram is converted to (S)-Didemethyl Citalopram, a step mediated predominantly by the polymorphic enzyme CYP2D6. nih.govg-standaard.nl

Future Research Focus:

Enzyme Kinetics: Detailed in vitro studies using recombinant human CYP2D6 are needed to determine the precise kinetic parameters (Kₘ and Vₘₐₓ) for the conversion of (S)-Desmethylcitalopram to (S)-Didemethyl Citalopram. This would allow for more accurate predictions of its formation rate based on an individual's CYP2D6 genotype. Studies have already shown that individuals classified as CYP2D6 poor metabolizers (PMs) have significantly lower or undetectable plasma concentrations of didesmethylcitalopram compared to extensive metabolizers (EMs). g-standaard.nl

Structure-Activity Relationship (SAR) at SERT: The primary amine of (S)-Didemethyl Citalopram, in place of the tertiary amine of escitalopram, is a significant structural change. A critical area of future research is to quantify its binding affinity (Kᵢ) and inhibition potency (IC₅₀) at the human serotonin (B10506) transporter (hSERT). A study on various citalopram analogues reported that a "di-methyl citalopram" (didesmethylcitalopram) exhibited a binding affinity (Kᵢ) of 6.4 µM for the primary (S1) binding site on SERT. researchgate.net This suggests a substantially lower affinity compared to the parent drug, escitalopram, which has a Kᵢ in the low nanomolar range. clinpgx.org However, this study did not specify the enantiomer used. Determining the precise affinity of the pure (S)-enantiomer is essential to understanding its contribution to serotonin reuptake inhibition.

| Enzyme | Metabolic Step | Kinetic Relevance |

| CYP2C19 | (S)-Citalopram → (S)-Desmethylcitalopram | Primary enzyme for the first demethylation step. nih.gov |

| CYP3A4 | (S)-Citalopram → (S)-Desmethylcitalopram | Contributes to the first demethylation. nih.gov |

| CYP2D6 | (S)-Desmethylcitalopram → (S)-Didemethyl Citalopram | Primary enzyme for the second demethylation step. g-standaard.nl |

Exploration of Novel Synthetic Routes to Enantiopure Forms

The availability of pure this compound as a reference standard and for preclinical research necessitates efficient and stereoselective synthetic methods. Current syntheses often involve the demethylation of racemic citalopram, which is not ideal for producing the pure enantiomer. nih.gov

Future research should focus on developing de novo asymmetric syntheses. Potential strategies could include:

Chiral Pool Synthesis: Utilizing a readily available chiral starting material to build the core structure.

Asymmetric Catalysis: Employing chiral catalysts to control the stereochemistry of a key bond-forming reaction, thereby establishing the desired (S)-configuration at the quaternary stereocenter.

Enzymatic Resolution: Using enzymes to selectively react with one enantiomer in a racemic mixture of a key intermediate, allowing for the separation of the desired (S)-enantiomer.

Research into the synthesis of citalopram analogues has demonstrated methods for chiral resolution using agents like (+)-di-p-toluoyl-D-tartaric acid, which could potentially be adapted for intermediates in a synthetic route to (S)-Didemethyl Citalopram. researchgate.net

Investigations into Potential Biomarker Applications (Preclinical)

The concentration and metabolic ratios of drugs and their metabolites can serve as valuable biomarkers. In the context of escitalopram therapy, there is potential for (S)-Didemethyl Citalopram to be used as a biomarker in preclinical models.

Potential Preclinical Applications:

Biomarker of CYP2D6 Activity: Since the formation of (S)-Didemethyl Citalopram is highly dependent on CYP2D6, its plasma concentration, or more specifically the metabolic ratio of [(S)-Desmethylcitalopram]/[(S)-Didemethyl Citalopram], could serve as a sensitive in vivo biomarker of CYP2D6 function in animal models. researchgate.net This could be used to study drug-drug interactions involving CYP2D6 or to characterize the metabolic phenotype of new preclinical models.

Biomarker of Long-Term Exposure: Given its status as a terminal metabolite, the accumulation of (S)-Didemethyl Citalopram in certain tissues could be investigated as a potential marker for chronic or long-term exposure to escitalopram in preclinical toxicology studies.

While clinical studies have explored using metabolite ratios to predict patient outcomes, dedicated preclinical research is needed to validate the utility of (S)-Didemethyl Citalopram specifically as a biomarker for target engagement or therapeutic efficacy. nih.gov

Computational Chemistry and Molecular Modeling Studies

Computational modeling provides powerful tools to predict and understand the interaction between a ligand and its biological target. Extensive molecular docking and dynamics simulations have been performed on (S)-citalopram with the serotonin transporter (SERT), providing a detailed map of the binding site. nih.govnih.gov This knowledge can be leveraged for future in silico studies of (S)-Didemethyl Citalopram.

Future Modeling Trajectories:

Molecular Dynamics (MD) Simulations: MD simulations of the (S)-Didemethyl Citalopram-SERT complex can provide insights into the stability of the binding pose and the conformational changes induced in the transporter upon binding. researchgate.netrsc.org These simulations can calculate the binding free energy, offering a theoretical counterpart to experimentally determined Kᵢ values.

Pharmacophore Modeling: By comparing the binding models of escitalopram, (S)-Desmethylcitalopram, and (S)-Didemethyl Citalopram, a more refined pharmacophore model for SERT inhibition can be developed. This can clarify the relative importance of the amine substitution for high-affinity binding and guide the design of new SERT inhibitors.

The table below lists key amino acid residues in the SERT S1 binding site that are known to interact with (S)-citalopram and would be critical to analyze in modeling studies with its didemethylated metabolite.

| Residue | Location | Potential Interaction with (S)-Didemethyl Citalopram |

| Asp98 | TM1 | Ionic bond / Hydrogen bond with the protonated primary amine. nih.gov |

| Tyr95 | TM1 | Hydrogen bond and aromatic interactions. researchgate.net |

| Ile172 | TM3 | Hydrophobic interactions with the fluorophenyl ring. nih.gov |

| Tyr176 | TM3 | Aromatic (π-stacking) interactions. researchgate.net |

| Phe335 | TM6 | Hydrophobic interactions. nih.gov |

| Ser438 | TM8 | Hydrogen bond with the amine or other polar groups. researchgate.net |

By pursuing these research trajectories, the scientific community can build a comprehensive understanding of this compound, potentially unlocking new avenues for drug development and personalized medicine in the treatment of depressive disorders.

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for (S)-Didemethyl Citalopram Hydrochloride, and what analytical methods ensure its purity?

- Synthesis : this compound is typically synthesized via selective demethylation of citalopram intermediates. Key steps include nucleophilic substitution and amide coupling reactions, optimized under controlled pH and temperature conditions to preserve stereochemistry .

- Purity Assessment : Reverse-phase HPLC with UV detection is standard. For example, a C18 column with a mobile phase of acetonitrile-phosphate buffer (pH 3.0) resolves impurities. Quantitation uses a calibration curve from USP-grade reference standards, with acceptance criteria for impurity thresholds (<0.1% for major impurities) .

Q. How is the stereochemical integrity of this compound confirmed during synthesis?

- Chiral purity is validated using polarimetry and chiral HPLC. For instance, a Chiralpak AD-H column with hexane:ethanol (90:10) separates enantiomers. Optical rotation values (e.g., [α]D²⁵ = +15° to +20°) must align with pharmacopeial specifications .

Q. What pharmacological assays are used to evaluate this compound’s activity as a serotonin reuptake inhibitor (SRI) metabolite?

- In vitro : Radioligand binding assays (e.g., [³H]-citalopram displacement in rat synaptosomes) measure SRI potency (IC₅₀). In vivo : Forced swim tests (FST) in rodents assess antidepressant-like effects, with dose-response curves compared to parent compounds (e.g., citalopram) .

Advanced Research Questions

Q. How do chiral impurities in this compound impact pharmacological outcomes, and what mitigation strategies exist?

- The (R)-enantiomer, even at 0.5%, can reduce SRI efficacy by 20–30% due to antagonistic effects. Mitigation involves asymmetric synthesis with chiral auxiliaries (e.g., L-tartaric acid) or enzymatic resolution using lipases .

Q. What metabolic pathways and drug-drug interactions are associated with this compound?

- As a secondary metabolite, it undergoes hepatic CYP2D6-mediated oxidation. Co-administration with CYP2D6 inhibitors (e.g., fluoxetine) increases plasma levels by 40–60%, requiring dose adjustments. Pharmacokinetic studies use LC-MS/MS for metabolite quantification in plasma .

Q. How can impurity profiling of this compound enhance batch-to-batch consistency in preclinical studies?

- Impurity profiling follows ICH Q3A/B guidelines. For example, LC-HRMS identifies trace impurities (e.g., N-oxide derivatives), while forced degradation studies (acid/alkali hydrolysis, photolysis) validate stability. Acceptance criteria include ≤0.15% for any unknown impurity .

Q. What computational models predict the binding affinity of this compound to serotonin transporters (SERT)?

- Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with SERT’s hydrophobic pocket. Key residues (e.g., Tyr-95, Asp-98) show hydrogen bonding and π-π stacking, correlating with experimental Ki values (1–5 nM) .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.